molecular formula C21H30N2O4S B2729208 4-ethoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,5-dimethylbenzenesulfonamide CAS No. 953140-49-3

4-ethoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,5-dimethylbenzenesulfonamide

Cat. No. B2729208
CAS RN: 953140-49-3
M. Wt: 406.54
InChI Key: GEGVGMVQRIJNHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H30N2O4S and its molecular weight is 406.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Simulations

The study by Kaya et al. (2016) focuses on the corrosion inhibition properties of certain piperidine derivatives, including compounds structurally related to "4-ethoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,5-dimethylbenzenesulfonamide", on iron. Through quantum chemical calculations and molecular dynamics simulations, the research aimed to predict the inhibition efficiencies of these compounds, indicating their potential application in protecting metals from corrosion (Kaya et al., 2016).

Synthesis and Structural Characterization of CCR5 Antagonists

Research conducted by Cheng De-ju (2015) elaborated on the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists, which are structurally akin to the compound . These antagonists are studied for their potential in preventing HIV-1 infection, showcasing the compound's relevance in medicinal chemistry and drug development (Cheng De-ju, 2015).

Synthesis and Biological Activity of Novel Derivatives

El-Sawy et al. (2013) investigated a series of derivatives related to "this compound" for their DPPH radical-scavenging and antiproliferative activities against various cancer cell lines. This study highlights the compound's potential applications in the development of new anticancer agents (El-Sawy et al., 2013).

Synthesis and Anticancer Properties

A study by Zhang et al. (2010) focused on the synthesis and anticancer properties of a compound structurally similar to "this compound". This research contributes to the understanding of the compound's potential application in cancer treatment (Zhang et al., 2010).

Analytical and Spectral Study of Organic Ligands

Patel (2020) conducted a study on the synthesis, characterization, and antimicrobial activity of furan ring-containing organic ligands, which include compounds structurally related to the compound of interest. This research suggests potential applications in the development of new antimicrobial agents (Patel, 2020).

properties

IUPAC Name

4-ethoxy-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4S/c1-4-26-21-16(2)12-20(13-17(21)3)28(24,25)22-14-18-7-9-23(10-8-18)15-19-6-5-11-27-19/h5-6,11-13,18,22H,4,7-10,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGVGMVQRIJNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.